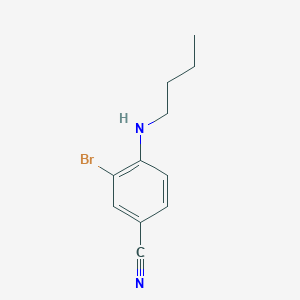
3-Bromo-4-(butylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(butylamino)benzonitrile: is an organic compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a butylamino group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(butylamino)benzonitrile typically involves the reaction of 3-bromo-4-nitrobenzonitrile with butylamine. The nitro group is reduced to an amino group, which then reacts with butylamine to form the desired product. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: 3-Bromo-4-(butylamino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 3-methoxy-4-(butylamino)benzonitrile.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
3-Bromo-4-(butylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Bromo-4-(butylamino)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated .
類似化合物との比較
- 3-Bromo-4-methoxybenzonitrile
- 4-Bromo-3-methylbenzonitrile
- 3-Bromo-4-nitrobenzonitrile
Comparison: 3-Bromo-4-(butylamino)benzonitrile is unique due to the presence of the butylamino group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the butylamino group may enhance its solubility in organic solvents and its ability to interact with biological targets .
特性
分子式 |
C11H13BrN2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC名 |
3-bromo-4-(butylamino)benzonitrile |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,14H,2-3,6H2,1H3 |
InChIキー |
HSHWDBQOGIQBED-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C=C(C=C1)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


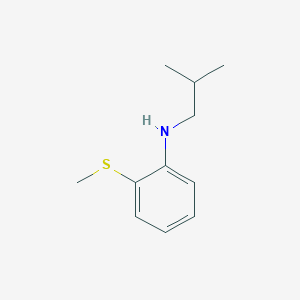
![(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13344240.png)
![(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
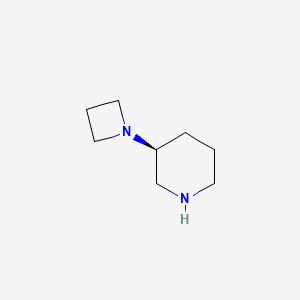
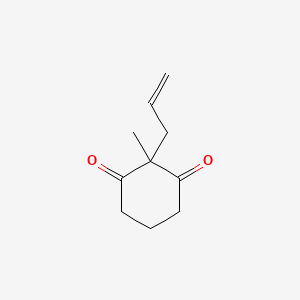
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344266.png)
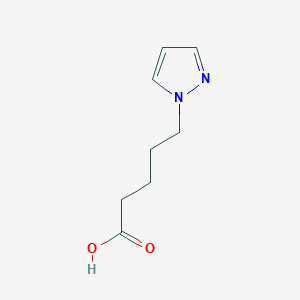
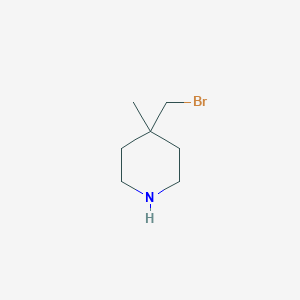
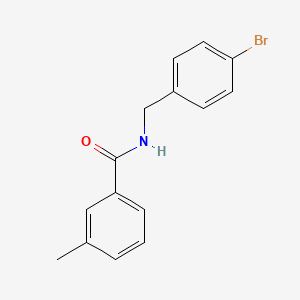
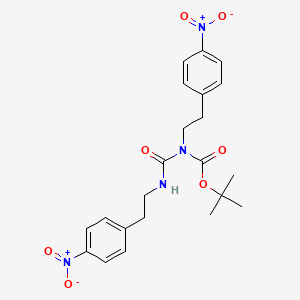
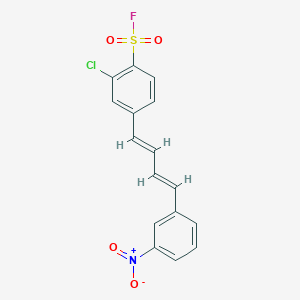
![2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13344296.png)
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)

